Elzovantinib

Description

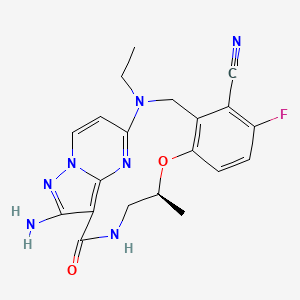

Structure

3D Structure

Properties

IUPAC Name |

(11S)-16-amino-2-ethyl-6-fluoro-11-methyl-14-oxo-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN7O2/c1-3-27-10-13-12(8-22)14(21)4-5-15(13)30-11(2)9-24-20(29)17-18(23)26-28-7-6-16(27)25-19(17)28/h4-7,11H,3,9-10H2,1-2H3,(H2,23,26)(H,24,29)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDPUQDMSHQSKH-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=C(C=CC(=C2C#N)F)OC(CNC(=O)C3=C4N=C1C=CN4N=C3N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC2=C(C=CC(=C2C#N)F)O[C@H](CNC(=O)C3=C4N=C1C=CN4N=C3N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2271119-26-5 | |

| Record name | Elzovantinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2271119265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elzovantinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY12Q00LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Elzovantinib (TPX-0022): A Technical Guide to a Novel MET/CSF1R/SRC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and preclinical development of elzovantinib (TPX-0022), a potent, orally bioavailable, multi-targeted kinase inhibitor targeting MET, CSF1R, and SRC. This compound was developed by Turning Point Therapeutics and has shown promise in clinical trials for the treatment of advanced solid tumors harboring genetic alterations in the MET proto-oncogene.[1][2][3][4] This document provides a comprehensive overview of the quantitative data, key experimental methodologies, and the underlying signaling pathways involved in the therapeutic action of this compound.

Quantitative Data Summary

The preclinical and clinical development of this compound has been guided by its potent and selective inhibitory profile, as demonstrated in a range of in vitro and in vivo studies. The following tables summarize the key quantitative data that underscore the therapeutic potential of this inhibitor.

Table 1: In Vitro Enzymatic and Cellular Activity of this compound (TPX-0022)

| Target/Assay | IC50 (nM) | Cell Line | Notes |

| Enzymatic Activity | |||

| MET (cell-free) | 0.14[5] | N/A | Demonstrates potent direct inhibition of the MET kinase. |

| CSF1R (cell-free) | 0.71[5] | N/A | Indicates strong inhibition of the CSF1R kinase. |

| SRC (cell-free) | 0.12[5] | N/A | Shows potent inhibition of the SRC kinase, a key downstream effector of MET. |

| Cellular Activity | |||

| MET Autophosphorylation | < 3 | Ba/F3 ETV6-CSF1R | Inhibition of target engagement within a cellular context.[5] |

| Cell Growth | 14 | Ba/F3 ETV6-CSF1R | Demonstrates anti-proliferative effects in a CSF1R-driven cell model.[5] |

Table 2: In Vivo Efficacy of this compound (TPX-0022) in Xenograft Models

| Tumor Model | Mouse Strain | Dosing | Outcome |

| Ba/F3 ETV6-CSF1R Xenograft | Not Specified | Not Specified | Effective inhibition of tumor growth.[5] |

Further details on the in vivo experimental conditions were not available in the reviewed literature.

Table 3: Preliminary Clinical Efficacy of this compound (TPX-0022) in the SHIELD-1 Phase 1 Trial

| Cancer Type | Patient Population | Confirmed Objective Response Rate (cORR) |

| Non-Small Cell Lung Cancer (NSCLC) | MET TKI-naïve | Not Specified |

| Gastric/Gastroesophageal Junction (GEJ) Cancer | MET TKI-naïve | Not Specified |

| Colorectal Cancer (CRC) | MET TKI-naïve | Partial Response (1 patient)[2] |

| Gastric or GEJ Tumors | All evaluable patients | All 3 patients achieved a response[2] |

The SHIELD-1 trial is an ongoing study, and further data will be reported as the trial progresses.[2][3]

Signaling Pathways and Discovery Logic

The rational design of this compound as a multi-targeted inhibitor is based on the critical roles of MET, CSF1R, and SRC in cancer progression.

MET/CSF1R/SRC Signaling Axis

The MET receptor tyrosine kinase, upon binding its ligand HGF, activates downstream signaling pathways, including RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and invasion. SRC kinase acts as a key downstream mediator of MET signaling. Concurrently, CSF1R signaling in tumor-associated macrophages (TAMs) contributes to an immunosuppressive tumor microenvironment. This compound's triple inhibition of these targets is designed to both directly inhibit tumor cell growth and modulate the tumor microenvironment to enhance anti-tumor immunity.

Caption: this compound (TPX-0022) inhibits MET, CSF1R, and SRC signaling pathways.

This compound Discovery and Development Workflow

The discovery of this compound followed a structured drug development pipeline, beginning with target identification and culminating in clinical evaluation.

Caption: The logical progression of this compound's discovery and development.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline representative methodologies for the key assays used in the preclinical characterization of this compound. While specific parameters for TPX-0022 studies are not fully available in the public domain, these protocols are based on standard practices in the field.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

References

Elzovantinib macrocyclic kinase inhibitor structure

An In-Depth Technical Guide to Elzovantinib: A Macrocyclic Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TPX-0022) is a novel, orally bioavailable, multi-targeted macrocyclic kinase inhibitor with potent activity against c-Met, SRC, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] Its unique three-dimensional structure confers desirable pharmacological properties, including high potency and the potential to overcome acquired resistance to other kinase inhibitors.[5][6] Developed by Turning Point Therapeutics, this compound is currently under investigation in clinical trials for the treatment of advanced solid tumors harboring MET genetic alterations.[6][7][8] This technical guide provides a comprehensive overview of this compound's structure, mechanism of action, preclinical data, and clinical development, intended for professionals in the field of oncology and drug discovery.

Core Structure and Chemical Properties

This compound is distinguished by its novel three-dimensional macrocyclic structure, which contributes to its high binding affinity and selectivity.[6][9] This compact, rigid scaffold is designed to provide improved metabolic stability and cell permeability compared to more traditional linear inhibitors.[6]

The chemical properties of this compound are summarized below:

| Property | Value |

| IUPAC Name | (11S)-16-amino-2-ethyl-6-fluoro-11-methyl-14-oxo-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene-5-carbonitrile[10] |

| Molecular Formula | C₂₀H₂₀FN₇O₂[10] |

| Molecular Weight | 409.42 g/mol [1] |

| SMILES | CCN1CC2=C(C=CC(=C2C#N)F)O--INVALID-LINK--C[10] |

| Synonyms | TPX-0022, CSF1R-IN-2[1][10] |

Mechanism of Action

This compound is a potent, ATP-competitive, type I kinase inhibitor that targets three key proto-oncogenic kinases: c-Met, SRC, and CSF1R.[2][4]

-

c-Met (Hepatocyte Growth Factor Receptor, HGFR): A receptor tyrosine kinase whose aberrant activation through mutation, amplification, or overexpression drives tumor cell proliferation, survival, invasion, and angiogenesis.[2][6]

-

SRC: A non-receptor tyrosine kinase that acts as a key downstream effector of c-Met and other signaling pathways.[2][4] Its upregulation is associated with increased tumor cell motility, invasiveness, and survival.[2][10]

-

CSF1R: A receptor tyrosine kinase crucial for the survival and differentiation of macrophages.[2] In the tumor microenvironment (TME), CSF1R is often overexpressed on tumor-associated macrophages (TAMs), which play a significant role in suppressing the immune response and promoting tumor growth.[2][10]

By simultaneously inhibiting these three targets, this compound not only directly halts tumor cell growth driven by c-Met but also modulates the tumor microenvironment by targeting TAMs and disrupting key downstream signaling through SRC.[1][4] Co-crystal structure analysis reveals that this compound binds to the ATP pocket of both c-Met and c-Src in a distinct "U-shaped" conformation, where it is stabilized by a network of hydrophobic interactions and hydrogen bonds.[6]

Preclinical Data

In Vitro Potency

This compound demonstrates nanomolar to sub-nanomolar potency against its target kinases in both enzymatic and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target / Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Enzymatic (Cell-free) | c-Met | 0.14 nM | [1] |

| Enzymatic (Cell-free) | SRC | 0.12 nM | [1] |

| Enzymatic (Cell-free) | CSF1R (c-FMS) | 0.71 - 0.76 nM | [1][3] |

| Cell-Based Autophosphorylation | SNU-5, MKN-45 (c-Met) | ~1-3 nM | [3] |

| Cell-Based Autophosphorylation | Ba/F3 ETV6-CSF1R | < 3 nM | [1] |

| Cell-Based Proliferation | Ba/F3 ETV6-CSF1R | 14 nM |[1] |

In Vivo Efficacy

In mouse xenograft models, orally administered this compound led to significant tumor growth inhibition and regression.

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Animal Model | Treatment | Result | Reference |

|---|---|---|---|

| Patient-Derived Xenograft (PDX) NSCLC (LU2503) | 15 mg/kg, PO, BID for 13 days | 85% tumor regression | [3] |

| SCID/Beige mice with Ba/F3 ETV6-CSF1R tumors | 5 mg/kg, PO, BID for 10 days | 44% tumor growth inhibition | [3] |

| SCID/Beige mice with Ba/F3 ETV6-CSF1R tumors | 15 mg/kg, PO, BID for 10 days | 67% tumor growth inhibition |[3] |

Experimental Protocols

-

Reagents: Recombinant human kinase (c-Met, SRC, or CSF1R), appropriate peptide substrate, ATP, and this compound at various concentrations.

-

Procedure: The kinase, substrate, and inhibitor are incubated in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

-

Cell Culture: Cancer cell lines with MET alterations (e.g., MKN-45, SNU-5) are cultured to ~80% confluency.

-

Treatment: Cells are serum-starved and then treated with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Lysis: Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Detection: Protein concentration is determined, and equal amounts of protein lysate are analyzed by Western blot or ELISA to detect the levels of phosphorylated c-Met (p-Met) and total c-Met.

-

Data Analysis: The p-Met signal is normalized to the total c-Met signal. The IC₅₀ is calculated based on the dose-dependent reduction in p-Met levels.

Clinical Development

This compound is being evaluated in the multi-center Phase 1/2 SHIELD-1 trial (NCT03993873) for patients with advanced solid tumors harboring MET genetic alterations.[7][11] A second study, SHIELD-2, is planned to evaluate this compound in combination with the EGFR inhibitor aumolertinib.[12][13]

SHIELD-1 Trial (NCT03993873)

-

Design: A Phase 1 dose-escalation ("3+3" design) to determine safety, tolerability, and the recommended Phase 2 dose (RP2D), followed by a Phase 2 dose-expansion portion to evaluate preliminary efficacy in specific patient cohorts.[4][7][11]

-

Population: Adult patients with advanced/metastatic solid tumors with MET alterations (e.g., MET exon 14 skipping, MET amplification, fusions, or mutations), including non-small cell lung cancer (NSCLC) and gastric/gastroesophageal junction (GEJ) cancer.[7][14]

-

Preliminary Efficacy: Early data has shown promising anti-tumor activity, particularly in MET TKI-naïve patients.

Table 3: Preliminary Efficacy from SHIELD-1 (AACR-NCI-EORTC 2021)

| Patient Cohort (MET TKI-Naïve) | Confirmed Objective Response Rate (cORR) | Reference |

|---|---|---|

| NSCLC with MET alterations | 36% | [15] |

| Gastric/GEJ Cancer with MET alterations | 33% |[15] |

Safety and Tolerability

This compound has been generally well-tolerated in the Phase 1 study.

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in SHIELD-1

| Adverse Event | Overall Incidence | Grade 1-2 Incidence | Reference |

|---|

| Dizziness | 65% | 94% of reported cases |[15] |

No high-grade edema was reported, and dose-limiting toxicities included Grade 3 vertigo and Grade 2 dizziness at the 120 mg once-daily dose.[15]

Conclusion

This compound is a promising, next-generation precision oncology agent characterized by its unique macrocyclic structure and its multi-targeted inhibition of c-Met, SRC, and CSF1R. Preclinical data have established its high potency and significant anti-tumor activity in vivo. Early clinical data from the SHIELD-1 trial suggest a manageable safety profile and encouraging efficacy in patients with MET-driven solid tumors. The dual action of inhibiting tumor cell growth and modulating the immune microenvironment positions this compound as a compelling candidate for further development, both as a monotherapy and in combination regimens.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound - Turning Point Therapeutics - AdisInsight [adisinsight.springer.com]

- 10. This compound | C20H20FN7O2 | CID 137455315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. precisionmedicineonline.com [precisionmedicineonline.com]

- 13. Turning Point Therapeutics Announces FDA Clearance of [globenewswire.com]

- 14. Study of TPX-0022 in Patients With Advanced NSCLC, Gastric Cancer or Solid Tumors Harboring Genetic Alterations in MET [clin.larvol.com]

- 15. Turning Point Therapeutics Presents Updated Preliminary Clinical Data for Repotrectinib and this compound (TPX-0022) at 2021 AACR-NCI-EORTC Conference and Provides Regulatory Updates - BioSpace [biospace.com]

Preclinical pharmacology of Elzovantinib

An In-Depth Technical Guide to the Preclinical Pharmacology of Elzovantinib (TPX-0022)

Introduction

This compound, also known as TPX-0022, is an orally bioavailable, multi-targeted kinase inhibitor with a novel three-dimensional macrocyclic structure.[1][2] Developed by Turning Point Therapeutics, it is designed to potently inhibit key oncogenic drivers, positioning it as a promising therapeutic agent in precision oncology.[2][3] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, and summarizing key in vitro and in vivo findings.

Mechanism of Action

This compound is a potent, type I tyrosine kinase inhibitor that simultaneously targets MET, SRC, and Colony-Stimulating Factor 1 Receptor (CSF1R).[4][5] This multi-targeted approach is designed to overcome resistance mechanisms and modulate the tumor microenvironment. The dysregulation of these kinases is implicated in the proliferation, survival, invasion, and metastasis of various cancers.[2][4]

-

MET (c-Met or Hepatocyte Growth Factor Receptor - HGFR): A receptor tyrosine kinase that, when overexpressed or mutated, plays a crucial role in tumor cell proliferation, survival, invasion, metastasis, and angiogenesis.[2][4]

-

SRC: A non-receptor tyrosine kinase that is often upregulated in cancer and is involved in promoting tumor cell proliferation, motility, invasiveness, and survival.[4]

-

CSF1R (c-FMS or M-CSFR): A cell-surface receptor tyrosine kinase predominantly expressed on tumor-associated macrophages (TAMs).[4] Its activation is critical for the recruitment and polarization of immunosuppressive M2-phenotype TAMs within the tumor microenvironment.[6]

By inhibiting these three targets, this compound not only directly targets tumor cells but also modulates the immune landscape of the tumor.[6][7]

Caption: this compound's multi-targeted inhibition of MET, SRC, and CSF1R.

In Vitro Studies

Enzymatic and Cellular Activity

This compound demonstrates potent inhibitory activity against its targets in cell-free enzymatic assays.[7][8] In cellular models, it effectively suppresses MET autophosphorylation and downstream signaling pathways, including STAT3, ERK, and AKT, with IC50 values in the low nanomolar range in cell lines such as SNU-5 and MKN-45.[8] Furthermore, in a Ba/F3 cell model expressing an ETV6-CSF1R fusion, this compound inhibited CSF1R autophosphorylation at concentrations below 3 nM and suppressed cell growth with an IC50 of 14 nM.[7] The compound also showed potent activity against the MET L1195F resistance mutation.[9]

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|

| MET | Cell-free Enzymatic | 0.14 | [7][8] |

| SRC | Cell-free Enzymatic | 0.12 | [7][8] |

| CSF1R (c-FMS) | Cell-free Enzymatic | 0.71 - 0.76 | [7][8] |

| MET Autophosphorylation | Cellular (SNU-5, MKN-45) | ~1-3 | [8] |

| STAT3, ERK, AKT Phosphorylation | Cellular (SNU-5, MKN-45) | ~1-3 | [8] |

| CSF1R Autophosphorylation | Cellular (Ba/F3 ETV6-CSF1R) | < 3 | [7] |

| Cell Growth | Cellular (Ba/F3 ETV6-CSF1R) | 14 |[7] |

Experimental Protocols

Kinase Inhibition Assay (Cell-Free): The inhibitory activity of this compound against MET, SRC, and CSF1R was determined using cell-free enzymatic assays. Recombinant kinase domains were incubated with a specific substrate and ATP in the presence of varying concentrations of this compound. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through methods like ELISA or radiometric assays. The IC50 values were then calculated from the dose-response curves.

Cellular Autophosphorylation Assay: Cancer cell lines with MET or CSF1R alterations (e.g., SNU-5, MKN-45, or engineered Ba/F3 cells) were treated with various concentrations of this compound for a specified period. Following treatment, cells were lysed, and protein extracts were subjected to Western blotting. Phospho-specific antibodies against MET (e.g., p-MET Tyr1234/1235) or CSF1R were used to detect the level of autophosphorylation. Downstream signaling proteins like p-AKT and p-ERK were also assessed similarly. Densitometry was used to quantify band intensity and determine IC50 values.

Caption: Workflow for determining cellular kinase inhibition.

In Vivo Studies

Tumor Growth Inhibition

This compound has demonstrated significant anti-tumor activity in various preclinical mouse models. In SCID/Beige mice bearing Ba/F3 ETV6-CSF1R xenograft tumors, oral administration of this compound at 5 and 15 mg/kg twice daily (BID) for 10 days resulted in tumor growth inhibition of 44% and 67%, respectively.[8] In a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC) (LU2503), treatment with 15 mg/kg BID for 13 days led to an 85% tumor regression without significant body weight loss.[8]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosage | Duration | Outcome | Reference |

|---|---|---|---|---|---|

| SCID/Beige Mice | Ba/F3 ETV6-CSF1R Xenograft | 5 mg/kg PO, BID | 10 days | 44% Tumor Growth Inhibition | [8] |

| SCID/Beige Mice | Ba/F3 ETV6-CSF1R Xenograft | 15 mg/kg PO, BID | 10 days | 67% Tumor Growth Inhibition | [8] |

| Mice | LU2503 PDX NSCLC | 15 mg/kg PO, BID | 13 days | 85% Tumor Regression |[8] |

Modulation of the Tumor Immune Microenvironment

Preclinical studies in immunocompetent syngeneic mouse models (e.g., MC-38, CT-26) have shown that this compound can reprogram the tumor microenvironment (TME).[6] Treatment with this compound led to a repolarization of TAMs towards an anti-tumorigenic M1 phenotype, a significant reduction in total TAMs, and an increase in cytotoxic CD8+ T cells within the tumor.[6] This modulation of the TME provides a strong rationale for combining this compound with immune checkpoint inhibitors. Indeed, in the MC-38 model, the combination of this compound with a PD-1 antibody showed a trend towards enhanced efficacy compared to either agent alone.[6]

Experimental Protocols

Xenograft Tumor Model Studies: Human cancer cell lines (e.g., Ba/F3 ETV6-CSF1R) or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice (e.g., SCID/Beige or nude mice). Once tumors reached a specified volume (e.g., ~180 mm³), mice were randomized into vehicle control and treatment groups.[8] this compound was administered orally at specified doses and schedules. Tumor volumes were measured regularly (e.g., twice weekly) using calipers, and animal body weight was monitored as a measure of toxicity. At the end of the study, tumors were often excised for further analysis.

Caption: Workflow for assessing in vivo anti-tumor efficacy.

Pharmacokinetics

This compound is an orally bioavailable compound.[1][4] While detailed preclinical pharmacokinetic parameters are not extensively published in the provided search results, clinical data from the Phase 1 SHIELD-1 trial indicates that the drug has a favorable pharmacokinetic profile in humans.[10] Systemic exposure increased in a dose-dependent manner, and steady-state trough concentrations were consistently above the IC95 for MET phosphorylation inhibition across all tested dose cohorts, with a terminal half-life of 13-17 hours.[10]

Conclusion

The preclinical data for this compound (TPX-0022) characterize it as a potent, orally bioavailable inhibitor of MET, SRC, and CSF1R. Its mechanism of action translates to significant anti-tumor activity in both in vitro and in vivo models driven by MET or CSF1R alterations.[7][8] A key distinguishing feature is its ability to modulate the tumor immune microenvironment by targeting CSF1R on macrophages, thereby reducing immune suppression and providing a strong rationale for combination therapies with checkpoint inhibitors.[6] These robust preclinical findings have supported its advancement into clinical trials for patients with advanced solid tumors harboring MET genetic alterations.[2][5]

References

- 1. This compound - Turning Point Therapeutics - AdisInsight [adisinsight.springer.com]

- 2. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Turning Point Therapeutics Presents Updated Preliminary Clinical Data for Repotrectinib and this compound (TPX-0022) at 2021 AACR-NCI-EORTC Conference and Provides Regulatory Updates - BioSpace [biospace.com]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Abstract P225: Preliminary interim data of this compound (TPX-0022), a novel inhibitor of MET/SRC/CSF1R, in patients with advanced solid tumors harboring genetic alterations in MET: Update from the Phase 1 SHIELD-1 trial | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

An In-depth Technical Guide on the Target Engagement of TPX-0022 (Elzovantinib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPX-0022, also known as elzovantinib, is a potent, orally bioavailable, macrocyclic inhibitor of the MET, CSF1R (c-FMS), and SRC receptor tyrosine kinases.[1][2][3] Its unique structure and polypharmacology are designed to not only directly inhibit oncogenic signaling driven by MET alterations but also to modulate the tumor microenvironment through the inhibition of CSF1R and SRC.[2][3] This guide provides a detailed overview of the target engagement of TPX-0022, summarizing key quantitative data, outlining experimental protocols for relevant assays, and visualizing the associated signaling pathways.

Data Presentation: Quantitative Analysis of TPX-0022 Inhibition

The following tables summarize the in vitro inhibitory activity of TPX-0022 against its primary targets and its effect on downstream signaling pathways.

Table 1: Enzymatic Inhibition of TPX-0022

| Target Kinase | IC50 (nM) | Assay Type |

| MET | 0.14 | Cell-free enzymatic assay |

| CSF1R | 0.71 - 0.76 | Cell-free enzymatic assay |

| SRC | 0.12 | Cell-free enzymatic assay |

IC50 values represent the concentration of TPX-0022 required to inhibit 50% of the kinase activity in a cell-free system.[1][4]

Table 2: Cellular Inhibitory Activity of TPX-0022

| Cell Line | Target Pathway | IC50 (nM) | Assay Type |

| SNU-5, MKN-45 | MET autophosphorylation | ~1-3 | Cell-based phosphorylation assay |

| SNU-5, MKN-45 | Downstream STAT3, ERK, AKT phosphorylation | ~1-3 | Cell-based phosphorylation assay |

| Ba/F3 ETV6-CSF1R | CSF1R autophosphorylation | < 3 | Cell-based phosphorylation assay |

| Ba/F3 ETV6-CSF1R | Cell Proliferation | 14 | Cell proliferation assay |

| M-NFS-60 | Cell Proliferation (baseline) | 0.3 | Cell proliferation assay |

| M-NFS-60 | Cell Proliferation (+ 1 ng/mL CSF1) | 11.6 | Cell proliferation assay |

| NCI-H1993 (c-Met alteration) | Cell Proliferation | 0.92 | Cell proliferation assay |

Cellular IC50 values demonstrate the concentration of TPX-0022 required to inhibit the target or process by 50% within a cellular context.[2][3][4]

Table 3: In Vivo Antitumor Activity of TPX-0022

| Xenograft Model | Treatment | Tumor Growth Inhibition |

| Ba/F3 ETV6-CSF1R | 5 mg/kg, BID | 44% |

| Ba/F3 ETV6-CSF1R | 15 mg/kg, BID | 67% |

| LU2503 PDX NSCLC | 15 mg/kg, BID | 85% tumor regression |

In vivo studies in mouse xenograft models demonstrate the potent anti-tumor activity of orally administered TPX-0022.[4]

Signaling Pathways and Mechanism of Action

TPX-0022 exerts its therapeutic effects by inhibiting the signaling cascades initiated by MET, CSF1R, and SRC. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition by TPX-0022.

MET Signaling Pathway

The MET receptor tyrosine kinase, upon binding its ligand HGF, dimerizes and autophosphorylates, leading to the activation of downstream pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and migration. TPX-0022 inhibits the initial autophosphorylation of MET, thereby blocking these downstream signals.

Caption: MET Signaling Pathway Inhibition by TPX-0022.

CSF1R Signaling Pathway

The binding of CSF1 to its receptor, CSF1R, on macrophages leads to the activation of pathways like PI3K/AKT and MAPK, which are crucial for macrophage survival, proliferation, and differentiation. By inhibiting CSF1R, TPX-0022 can modulate the tumor immune microenvironment.

Caption: CSF1R Signaling Pathway Inhibition by TPX-0022.

SRC Signaling Pathway

SRC is a non-receptor tyrosine kinase that plays a role in various cellular processes, including proliferation, survival, and migration. It can be activated by various receptor tyrosine kinases and, in turn, activates downstream pathways like RAS/MAPK and PI3K/AKT. TPX-0022's inhibition of SRC provides an additional layer of anti-cancer activity.

Caption: SRC Signaling Pathway Inhibition by TPX-0022.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of TPX-0022 are provided below. While specific data for Cellular Thermal Shift Assays (CETSA) and NanoBRET assays with TPX-0022 are not publicly available, the general protocols for these state-of-the-art target engagement assays are described.

Biochemical Kinase Assay (for IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Workflow:

Caption: Workflow for a Biochemical Kinase Assay.

Methodology:

-

Reagent Preparation:

-

Dilute purified recombinant kinase (e.g., MET, CSF1R, SRC) to the desired concentration in kinase assay buffer.

-

Prepare a stock solution of the kinase substrate (e.g., a specific peptide or protein).

-

Prepare a stock solution of ATP, often radiolabeled ([γ-³²P]ATP) for sensitive detection.

-

Perform serial dilutions of TPX-0022 in DMSO to create a range of concentrations for testing.

-

-

Assay Plate Setup:

-

Add the kinase solution to the wells of a microplate.

-

Add the diluted TPX-0022 or DMSO (vehicle control) to the wells and pre-incubate to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

-

-

Reaction Termination and Detection:

-

Stop the reaction, for example, by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose membrane.

-

Wash the membranes to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter or phosphorimager. The signal is proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each TPX-0022 concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the TPX-0022 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase and its downstream substrates within intact cells.

Workflow:

Caption: Workflow for a Cell-Based Phosphorylation Assay.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cell lines with known MET, CSF1R, or SRC pathway activation (e.g., SNU-5, MKN-45) in a multi-well plate and allow them to adhere.

-

Starve the cells in serum-free media to reduce basal kinase activity.

-

Treat the cells with various concentrations of TPX-0022 or DMSO for a defined period.

-

-

Kinase Activation:

-

For receptor tyrosine kinases like MET, stimulate the cells with the corresponding ligand (e.g., HGF) to induce receptor autophosphorylation and downstream signaling.

-

-

Cell Lysis:

-

Wash the cells with cold PBS and then lyse them in a buffer containing detergents and phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

-

Detection of Phosphorylation:

-

ELISA-based: Use a sandwich ELISA with a capture antibody for the total target protein and a detection antibody specific for the phosphorylated form of the target or a downstream effector (e.g., p-MET, p-AKT).

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the proteins of interest.

-

-

Data Analysis:

-

Quantify the signal from the phosphorylated protein and normalize it to the total protein signal.

-

Determine the percent inhibition of phosphorylation at each TPX-0022 concentration and calculate the cellular IC50.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.

Workflow:

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

-

Cell Treatment:

-

Treat cultured cells with either TPX-0022 or a vehicle control.

-

-

Thermal Denaturation:

-

Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short period (e.g., 3 minutes).

-

-

Cell Lysis and Fractionation:

-

Lyse the cells (e.g., by freeze-thaw cycles) to release the cellular proteins.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

-

Detection of Soluble Target Protein:

-

Analyze the amount of the soluble target protein (MET, CSF1R, or SRC) remaining in the supernatant at each temperature using Western blotting or another sensitive protein detection method.

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature to generate a "melting curve."

-

A shift in the melting curve to higher temperatures in the presence of TPX-0022 indicates stabilization of the target protein and confirms direct binding.

-

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific protein target. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.

Workflow:

Caption: Workflow for a NanoBRET™ Target Engagement Assay.

Methodology:

-

Cell Preparation:

-

Genetically engineer cells to express the target protein (e.g., MET) as a fusion with NanoLuc® luciferase.

-

-

Assay Setup:

-

Seed the engineered cells in a multi-well plate.

-

Add a cell-permeable, fluorescently labeled tracer that specifically binds to the target kinase.

-

Add varying concentrations of the unlabeled competitor compound, TPX-0022.

-

-

BRET Measurement:

-

Add the NanoLuc® substrate to initiate the bioluminescent reaction.

-

If the tracer is bound to the NanoLuc®-target fusion, energy transfer occurs, and a BRET signal is detected at the tracer's emission wavelength.

-

TPX-0022 will compete with the tracer for binding to the target. This displacement leads to a decrease in the BRET signal.

-

-

Data Analysis:

-

Measure the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the concentration of TPX-0022 to generate a dose-response curve and determine the cellular IC50 for target engagement.

-

Conclusion

TPX-0022 (this compound) demonstrates potent and specific inhibition of MET, CSF1R, and SRC kinases in both biochemical and cellular assays. Its mechanism of action involves the direct inhibition of kinase autophosphorylation, leading to the blockade of key downstream signaling pathways that drive cancer cell proliferation, survival, and migration, as well as modulating the tumor immune microenvironment. The experimental protocols outlined in this guide provide a framework for the continued investigation of TPX-0022 and other kinase inhibitors, with advanced techniques like CETSA and NanoBRET offering the potential for a more detailed understanding of their target engagement in a physiologically relevant context. Further studies employing these target engagement assays will be valuable in fully elucidating the clinical potential of TPX-0022.

References

Elzovantinib: A Multi-Targeted Kinase Inhibitor for MET-Driven Malignancies

An In-depth Technical Review of Preclinical and Clinical Evidence

Introduction

The MET proto-oncogene, encoding the receptor tyrosine kinase c-MET, and its ligand, hepatocyte growth factor (HGF), are critical regulators of cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-MET signaling pathway through gene amplification, exon 14 skipping mutations (METex14), fusions, or protein overexpression is a known oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC), gastric cancer, and colorectal cancer.[2][3][4] The aberrant activation of this pathway contributes to tumor growth, angiogenesis, and metastasis, making it a compelling target for therapeutic intervention.[5][6]

Elzovantinib (formerly TPX-0022) is an orally bioavailable, macrocyclic, multi-targeted tyrosine kinase inhibitor (TKI) designed to potently inhibit MET, as well as SRC and Colony Stimulating Factor 1 Receptor (CSF1R).[7][8] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical data, and clinical trial results, with a focus on its role in treating patients with MET-driven cancers.

Mechanism of Action

This compound is a Type I TKI that binds to the ATP pocket of its target kinases.[9][10] Its multi-targeted profile is designed to provide a more durable response compared to inhibiting MET alone.[9]

-

MET Inhibition: Directly targets the oncogenic driver, inhibiting downstream signaling pathways responsible for cell proliferation and survival.[7]

-

SRC Inhibition: Targets a key downstream effector of MET signaling, potentially overcoming resistance mechanisms.[9]

-

CSF1R Inhibition: Modulates the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which play a role in immune suppression and tumor progression.[7][9]

The co-crystal structure of this compound with c-MET and c-Src has been determined, revealing that it binds in a low-energy conformation stabilized by both hydrophobic interactions and hydrogen bonds.[10]

Biochemical Potency

This compound demonstrates potent enzymatic inhibition of its target kinases in cell-free assays.

| Target Kinase | IC50 (nM) |

| MET | 0.14 |

| SRC | 0.12 |

| CSF1R (c-FMS) | 0.71 - 0.76 |

| Data sourced from MedChemExpress and Selleck Chemicals.[11][12] |

Preclinical Evaluation

Preclinical studies have demonstrated this compound's ability to inhibit MET signaling and suppress tumor growth in both in vitro and in vivo models.

In Vitro Studies

In cancer cell lines with MET alterations, this compound effectively suppressed MET autophosphorylation and the phosphorylation of downstream signaling proteins, including STAT3, ERK, and AKT, with IC50 values in the low nanomolar range (approximately 1-3 nM).[12] Furthermore, in a Ba/F3 cell model engineered to express an ETV6-CSF1R fusion, this compound inhibited CSF1R autophosphorylation (IC50 <3 nM) and cell growth (IC50 = 14 nM).[11]

In Vivo Studies

This compound has shown significant anti-tumor activity in mouse xenograft models.

-

NSCLC Patient-Derived Xenograft (PDX): In a PDX model of NSCLC (LU2503), oral administration of this compound at 15 mg/kg twice daily resulted in 85% tumor regression.[12]

-

Ba/F3 ETV6-CSF1R Xenograft: In mice bearing tumors from Ba/F3 cells with the ETV6-CSF1R fusion, this compound inhibited tumor growth by 44% at 5 mg/kg twice daily and 67% at 15 mg/kg twice daily.[12]

Clinical Development: The SHIELD-1 Trial

This compound is being evaluated in the Phase 1/2 SHIELD-1 clinical trial (NCT03993873) for patients with advanced solid tumors harboring genetic alterations in MET.[9][13] The Phase 1 portion utilized a 3+3 dose-escalation design to determine safety, tolerability, and the recommended Phase 2 dose (RP2D).[14]

Clinical Efficacy (Interim Data)

Preliminary data from the SHIELD-1 trial, presented as of May 13, 2021, showed promising anti-tumor activity, particularly in MET TKI-naïve patients.[15]

| Patient Cohort (MET TKI-Naïve) | N | Confirmed Objective Response Rate (cORR) | 95% Confidence Interval (CI) |

| NSCLC with MET alterations | 11 | 36% | 11-69% |

| Gastric/GEJ Cancer with MET alterations | 9 | 33% | 7-70% |

| Data sourced from the 2021 AACR-NCI-EORTC Conference presentation.[15] |

-

Duration of Response (DOR): In the MET TKI-naïve NSCLC cohort, the DOR ranged from 1.8+ to 15+ months. One patient with a METex14 skipping mutation remained in response for over 15 months.[15]

-

TKI-Pretreated Patients: In a heavily pretreated cohort of 13 NSCLC patients who had prior MET TKI therapy, 7 achieved stable disease, for a clinical benefit rate of 54%.[15]

-

Other Solid Tumors: A confirmed response was observed in a patient with MET-amplified colorectal cancer.[15]

Safety and Tolerability

This compound was generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) reported in the Phase 1 study are summarized below.

| Adverse Event | All Grades (%) | Grade 1-2 (%) |

| Dizziness | 65% | 94% of cases |

| Lipase Increase | 33% | N/A |

| Anemia | 29% | N/A |

| Constipation | 29% | N/A |

| Fatigue | 29% | N/A |

| Data based on 52 enrolled patients as of May 13, 2021.[14][15] |

Two dose-limiting toxicities (Grade 3 vertigo and Grade 2 dizziness) were reported at the highest tested dose of 120 mg once daily (QD).[14][15] Notably, no high-grade edema, a common side effect of other MET inhibitors, was reported.[9]

Pharmacokinetics

Pharmacokinetic analysis showed that this compound's systemic exposure increased in a dose-dependent manner. It has a terminal half-life of 13-17 hours, and steady-state trough concentrations were consistently above the IC95 for MET phosphorylation inhibition across all dose cohorts.[14]

MET Signaling and this compound's Therapeutic Rationale

The HGF/c-MET pathway activates several downstream cascades critical for cancer cell function. This compound's multi-targeted approach aims to block these signals at multiple nodes.

Experimental Protocols

The following sections describe generalized methodologies representative of those used in the preclinical evaluation of this compound.

Enzymatic Kinase Inhibition Assay (Cell-Free)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified target kinases.

-

Procedure:

-

Recombinant human MET, SRC, and CSF1R kinase domains are incubated in a kinase buffer system.

-

A specific peptide substrate and ATP (often radiolabeled ³³P-ATP) are added to the reaction mixture.

-

The reaction is initiated in the presence of serial dilutions of this compound or a DMSO vehicle control.

-

After incubation at a controlled temperature (e.g., 30°C), the reaction is stopped.

-

The amount of phosphorylated substrate is quantified, typically via scintillation counting or fluorescence-based methods.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

-

Cell-Based Phosphorylation Assay

-

Objective: To measure the inhibition of target kinase autophosphorylation and downstream signaling in whole cells.

-

Procedure:

-

MET-dependent cancer cell lines (e.g., SNU-5, MKN-45) are cultured to sub-confluency.

-

Cells are serum-starved for several hours to reduce basal signaling.

-

Cells are pre-treated with various concentrations of this compound or DMSO vehicle for a defined period (e.g., 2 hours).

-

Signaling is stimulated by adding HGF to the media for a short duration (e.g., 15 minutes).

-

Cells are immediately lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA or Bradford assay.

-

Equal amounts of protein lysate are resolved by SDS-PAGE, transferred to a PVDF membrane, and analyzed by Western blot using antibodies specific for phosphorylated and total MET, AKT, ERK, and STAT3.

-

Band intensities are quantified using densitometry to determine the IC50 for inhibition of phosphorylation.

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Procedure:

-

Female immunodeficient mice (e.g., SCID/Beige or Athymic Nude) are inoculated subcutaneously with a suspension of cancer cells (e.g., 5-10 million cells) or implanted with fragments from a patient-derived tumor.

-

Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).

-

Mice are randomized into treatment and vehicle control groups.

-

This compound is formulated for oral gavage and administered at specified doses and schedules (e.g., 15 mg/kg, twice daily). The control group receives the vehicle solution.

-

Tumor volume (calculated using the formula: (Length x Width²)/2) and body weight are measured 2-3 times per week.

-

At the end of the study, tumor growth inhibition is calculated. Tumors may also be harvested for pharmacodynamic analysis (e.g., Western blot) to confirm target inhibition in vivo.

-

Conclusion and Future Directions

This compound is a potent, multi-targeted inhibitor of MET, SRC, and CSF1R with a promising safety and efficacy profile in patients with MET-driven solid tumors. Preliminary clinical data demonstrate meaningful and durable responses in MET TKI-naïve patients and disease control in those who have been pre-treated with other MET inhibitors. The inhibition of SRC and CSF1R in addition to MET provides a strong rationale for potentially improved durability and the ability to overcome resistance.

Future research will focus on the results from the Phase 2 expansion cohorts of the SHIELD-1 trial to confirm the efficacy in specific MET-altered populations. Additionally, combination strategies are being explored. The SHIELD-2 trial will investigate this compound in combination with the EGFR inhibitor aumolertinib for patients with EGFR-mutant, MET-amplified NSCLC who have progressed on osimertinib.[16] These studies will further clarify the role of this compound in the evolving landscape of targeted therapies for MET-driven cancers.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Activating Point Mutations in the MET Kinase Domain Represent a Unique Molecular Subset of Lung Cancer and Other Malignancies Targetable with MET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MET molecular mechanisms and therapiesin lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. This compound - Turning Point Therapeutics - AdisInsight [adisinsight.springer.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Turning Point Therapeutics Presents Updated Preliminary Clinical Data for Repotrectinib and this compound (TPX-0022) at 2021 AACR-NCI-EORTC Conference and Provides Regulatory Updates - BioSpace [biospace.com]

- 16. Turning Point Therapeutics Announces FDA Clearance of [globenewswire.com]

TPX-0022: A Multi-Kinase Inhibitor Reprogramming the Tumor Microenvironment Through Macrophage Polarization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TPX-0022, also known as elzovantinib, is a potent, orally bioavailable, macrocyclic inhibitor of MET, CSF1R (colony-stimulating factor 1 receptor), and SRC kinases.[1][2] Its multi-targeted mechanism of action not only directly inhibits tumor cell growth driven by MET alterations but also strategically remodels the tumor microenvironment (TME) by modulating the polarization of tumor-associated macrophages (TAMs). Preclinical evidence strongly indicates that TPX-0022 shifts the balance from immunosuppressive, pro-tumoral M2-like macrophages towards an anti-tumoral, pro-inflammatory M1-like phenotype.[2][3][4] This reprogramming enhances anti-tumor immune responses, including the activation and proliferation of cytotoxic T cells, positioning TPX-0022 as a promising agent in oncology, both as a monotherapy and in combination with immunotherapy.[3][5] This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with TPX-0022's modulation of macrophage polarization.

Core Mechanism of Action and Rationale

TPX-0022 was designed to simultaneously target key drivers of tumor progression and immune evasion.[6]

-

MET: A receptor tyrosine kinase whose aberrant activation (through mutation, amplification, or rearrangement) drives proliferation, survival, and invasion in various cancers.[7]

-

SRC: A non-receptor tyrosine kinase that acts as a crucial downstream signaling node for numerous growth factor receptors, including MET, and is involved in cell proliferation, migration, and survival.[7]

-

CSF1R: A receptor tyrosine kinase essential for the survival, differentiation, and proliferation of macrophages.[2] In the TME, signaling through the CSF1/CSF1R axis is a primary mechanism for the recruitment and polarization of immunosuppressive M2-like TAMs, which promote tumor growth, angiogenesis, and metastasis while suppressing cytotoxic T cell activity.[2][4]

By inhibiting CSF1R, TPX-0022 directly targets the TAM population, reducing their numbers and, critically, re-educating the remaining macrophages to adopt an anti-tumor M1 phenotype. This dual approach of direct tumor cell inhibition and immune microenvironment modulation forms the basis of its therapeutic potential.

Quantitative Data on Kinase Inhibition and Cellular Activity

The potency of TPX-0022 has been characterized through various enzymatic and cell-based assays.

| Target | Assay Type | IC50 (nM) | Reference |

| MET | Enzymatic (Cell-free) | 0.14 | [1][2] |

| CSF1R (c-FMS) | Enzymatic (Cell-free) | 0.71 - 0.76 | [1][2][8] |

| SRC | Enzymatic (Cell-free) | 0.12 | [1][2] |

| MET (cellular) | NCI-H1993 NSCLC Cell Proliferation | 0.92 | [7] |

| CSF1R (cellular) | Ba/F3 ETV6-CSF1R Cell Growth | 14 | [2] |

| CSF1R (cellular) | M-NFS-60 Cell Growth (baseline CSF1) | 0.3 | [2] |

| CSF1R (cellular) | M-NFS-60 Cell Growth (+1 ng/mL CSF1) | 11.6 | [2] |

Preclinical Evidence of Macrophage Polarization

Studies in syngeneic mouse tumor models have demonstrated the immunomodulatory effects of TPX-0022.

| Model | Key Findings | Reference |

| MC38 (Colon Adenocarcinoma) | - Effectively reduced TAMs. - Altered TAM polarity towards a more M1 phenotype. - Increased cytotoxic T cells. - Inhibited tumor growth. | [2][3][4] |

| CT-26 (Colon Carcinoma) | - Significant reduction in TAMs. - Rebalancing of M2 macrophages towards M1 macrophages. - Increased anti-tumorigenic CTLs (CD8+ CD69+ GnzB+). - Combination with anti-PD-1 antibody resulted in significant downregulation of pro-tumorigenic cytokines (IL-10, IP-10, IL-1β, HGF) without impacting IFN-γ. | [3][5] |

Signaling Pathways and Experimental Workflows

TPX-0022 Mechanism of Action on TAMs

The primary mechanism involves the inhibition of the CSF1/CSF1R signaling axis, which is crucial for the M2 phenotype. By blocking this pathway, TPX-0022 prevents the differentiation and survival of M2 TAMs and promotes a shift towards the M1, pro-inflammatory state.

Caption: TPX-0022 inhibits the CSF1/CSF1R axis, blocking M2 TAM differentiation and promoting a shift to M1 TAMs.

Experimental Workflow for Assessing TAM Polarization

A typical workflow to evaluate the effect of TPX-0022 on TAMs in preclinical models involves tumor implantation, drug treatment, and subsequent analysis of the tumor immune infiltrate.

Caption: Workflow for evaluating TPX-0022's effect on the tumor immune microenvironment in syngeneic mouse models.

Detailed Experimental Protocols

While specific, proprietary protocols from the developing company are not publicly available, the methodologies can be reconstructed based on standard immunological and oncological research practices described in the publication abstracts.

Syngeneic Mouse Models

-

Cell Lines: MC38 (murine colon adenocarcinoma) or CT26 (murine colon carcinoma) cells are commonly used.

-

Animals: C57BL/6 mice (for MC38) or BALB/c mice (for CT26) are used as they are immunocompetent and syngeneic to the respective cell lines.

-

Procedure:

-

Cells (typically 0.5-1.0 x 10^6) are suspended in a sterile solution like PBS or Matrigel.

-

The cell suspension is injected subcutaneously into the flank of the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Mice are randomized into treatment groups (e.g., vehicle control, TPX-0022).

-

TPX-0022 is administered orally (p.o.), often twice daily (BID), at specified doses (e.g., 5 mg/kg, 15 mg/kg).[8]

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

At the end of the study, tumors are harvested for ex vivo analysis.

-

Flow Cytometry for Immune Cell Profiling

-

Objective: To quantify the populations of different immune cells, particularly M1 and M2 macrophages, within the tumor.

-

Procedure:

-

Single-Cell Suspension: Harvested tumors are mechanically minced and enzymatically digested (e.g., using collagenase, dispase, and DNase) to create a single-cell suspension.

-

Cell Staining:

-

Cells are first stained with a viability dye (e.g., Zombie Aqua™, LIVE/DEAD™) to exclude dead cells.

-

Fc receptors are blocked (e.g., using anti-CD16/32) to prevent non-specific antibody binding.

-

Cells are stained with a cocktail of fluorescently-labeled antibodies. A typical panel for macrophage analysis would include:

-

General Leukocytes: CD45

-

Macrophages: F4/80, CD11b

-

M1 Markers: CD80, CD86, MHC II

-

M2 Markers: CD206 (Mannose Receptor), CD163

-

T-Cells: CD3, CD4, CD8

-

-

-

Data Acquisition: Stained cells are run on a multi-color flow cytometer (e.g., BD LSRFortessa™, Cytek™ Aurora).

-

Data Analysis: Using analysis software (e.g., FlowJo™, FCS Express™), live, single, CD45+ cells are gated. Within this population, macrophages (F4/80+, CD11b+) are identified. The macrophage gate is then further analyzed for the expression of M1 (e.g., CD80+) and M2 (e.g., CD206+) markers to determine the M1/M2 ratio.

-

Mixed Lymphocyte Reaction (MLR) Assay

-

Objective: To assess the ability of macrophages, pre-treated with TPX-0022, to stimulate T-cell activation and proliferation.[3][5]

-

Procedure:

-

Macrophage Preparation: Bone marrow-derived macrophages (BMDMs) are generated from mice. These macrophages are then treated with vehicle or TPX-0022 for a specified period.

-

T-Cell Preparation: Splenic T-cells are isolated from an allogeneic mouse strain.

-

Co-culture: The pre-treated macrophages (stimulators) are co-cultured with the allogeneic T-cells (responders).

-

Proliferation Measurement: T-cell proliferation is measured after several days. This can be done by:

-

[³H]-Thymidine Incorporation: Adding radiolabeled thymidine and measuring its incorporation into the DNA of proliferating cells.

-

CFSE Staining: Labeling T-cells with CFSE dye before co-culture. As cells divide, the dye is diluted, which can be quantified by flow cytometry.

-

-

Activation Measurement: T-cell activation can be assessed by staining for activation markers like CD69 and CD25 via flow cytometry.

-

Conclusion

TPX-0022 (this compound) represents a sophisticated approach to cancer therapy by simultaneously targeting oncogenic drivers and reprogramming the immunosuppressive tumor microenvironment. Its potent inhibition of CSF1R leads to a reduction of M2-like TAMs and a functional repolarization towards a pro-inflammatory, anti-tumor M1 phenotype. This activity, demonstrated in preclinical models, enhances cytotoxic T-cell responses and provides a strong rationale for its clinical development, particularly in combination with immune checkpoint inhibitors. The experimental frameworks outlined in this guide provide a basis for further research into the immunomodulatory properties of TPX-0022 and other multi-targeting kinase inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. | BioWorld [bioworld.com]

- 7. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Elzovantinib's Impact on CD8+ T-Cell Infiltration: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elzovantinib (TPX-0022) is an investigational, orally bioavailable, multi-targeted kinase inhibitor targeting MET, CSF1R, and SRC.[1][2] Emerging preclinical evidence suggests that this compound modulates the tumor microenvironment (TME) to enhance anti-tumor immunity, a key aspect of which is its impact on CD8+ T-cell infiltration and function. This technical guide synthesizes the available data on the mechanisms through which this compound is proposed to influence CD8+ T-cell activity, providing a foundational resource for researchers and drug development professionals in the field of immuno-oncology. While detailed quantitative data from dedicated preclinical studies remains limited in the public domain, this paper will detail the mechanistic rationale and present the available evidence.

Introduction: this compound's Triple-Inhibitor Profile

This compound is a potent small molecule inhibitor of three key tyrosine kinases often implicated in oncogenesis and immune evasion:

-

MET (Mesenchymal-Epithelial Transition factor): A receptor tyrosine kinase whose aberrant activation can drive tumor growth, proliferation, and metastasis.[3] MET signaling has also been implicated in creating an immunosuppressive TME.[3]

-

CSF1R (Colony-Stimulating Factor 1 Receptor): Crucial for the survival, differentiation, and function of macrophages.[4] Within the TME, CSF1R signaling is instrumental in polarizing tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype.

-

SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration. SRC activation in tumor cells can contribute to an aggressive phenotype, and its inhibition has been linked to enhanced T-cell mediated anti-tumor responses.

This unique combination of targets positions this compound to not only exert direct anti-tumor effects but also to remodel the TME from an immunosuppressive to an immune-active state, thereby facilitating the infiltration and activity of cytotoxic CD8+ T-cells.

Mechanism of Action: Impact on the Tumor Microenvironment and CD8+ T-Cells

The proposed mechanism by which this compound enhances CD8+ T-cell infiltration is primarily through its inhibition of CSF1R and, potentially, through the modulation of MET and SRC signaling pathways.

CSF1R Inhibition and Macrophage Repolarization

The most direct link between this compound and CD8+ T-cell activity is its inhibition of CSF1R.

-

Targeting Immunosuppressive TAMs: The TME is often densely populated with TAMs, which predominantly exhibit an M2-like polarization. These M2 TAMs suppress T-cell function through various mechanisms, including the secretion of immunosuppressive cytokines (e.g., IL-10, TGF-β) and the expression of immune checkpoint ligands (e.g., PD-L1).

-

Shifting the Balance to an M1 Phenotype: By blocking the CSF1R signaling pathway, this compound is hypothesized to deplete or repolarize M2-like TAMs towards a pro-inflammatory, anti-tumorigenic M1 phenotype. M1 macrophages are characterized by their ability to produce pro-inflammatory cytokines (e.g., IL-12, TNF-α) and to present antigens to T-cells, thereby promoting the activation and recruitment of CD8+ T-cells.

Preclinical data from a study by Goel et al. presented at the 2021 American Association for Cancer Research (AACR) Annual Meeting indicated that in the MC-38 syngeneic mouse model, this compound treatment led to the repolarization of TAMs towards an M1 phenotype and was associated with an increase in intratumoral CD8+ T-cells.[5]

Modulation of MET and SRC Signaling

While the role of MET and SRC inhibition in directly promoting CD8+ T-cell infiltration is less characterized for this compound specifically, the broader literature suggests potential contributions:

-

MET Inhibition: Aberrant MET signaling can contribute to an immunosuppressive TME by promoting the expression of PD-L1 and the recruitment of regulatory T-cells (Tregs).[3] By inhibiting MET, this compound may help to reverse these immunosuppressive signals.

-

SRC Inhibition: SRC kinases are involved in T-cell receptor (TCR) signaling. While the precise effects of SRC inhibition on T-cell function can be context-dependent, some studies suggest that inhibiting SRC in tumor cells can reduce their immunosuppressive potential.

Preclinical Data on CD8+ T-Cell Infiltration

The primary source of direct evidence for this compound's impact on CD8+ T-cells comes from the aforementioned abstract by Goel et al. (2021).[5]

In Vivo Studies in Syngeneic Mouse Models

The study utilized the MC-38 colon adenocarcinoma syngeneic mouse model, which is immunocompetent and widely used for immuno-oncology research.

Key Findings:

-

Increased CD8+ T-Cell Infiltration: Treatment with this compound was reported to increase the presence of CD8+ T-cells within the tumor.

-

Repolarization of TAMs: The treatment led to a shift in the TAM population from an M2 to an M1 phenotype.

-

Tumor Growth Inhibition: this compound demonstrated single-agent activity in inhibiting tumor growth.

Table 1: Summary of In Vivo Effects of this compound in the MC-38 Model (Qualitative)

| Parameter | Effect of this compound Treatment |

| CD8+ T-Cell Infiltration | Increased |

| TAM Polarization | Shift from M2 to M1 phenotype |

| Tumor Growth | Inhibited |

Note: Specific quantitative data (e.g., fold change, cell percentages) were not available in the public domain at the time of this writing.

In Vitro Macrophage-T-Cell Interaction

To further elucidate the mechanism, a mixed lymphocyte reaction (MLR) assay was performed.

Key Findings:

-

Enhanced Macrophage-Mediated T-Cell Activation: Macrophages pre-treated with this compound demonstrated an enhanced ability to drive the activation and proliferation of CD8+ T-cells. This suggests that this compound directly affects macrophage function to be more stimulatory for T-cells.

Table 2: Summary of In Vitro Effects of this compound in a Mixed Lymphocyte Reaction (Qualitative)

| Experimental Setup | Outcome |

| Macrophages pre-treated with this compound + CD8+ T-Cells | Enhanced CD8+ T-cell activation and proliferation |

Note: Specific quantitative data (e.g., concentrations, proliferation indices) were not available in the public domain at the time of this writing.

Experimental Protocols

Detailed experimental protocols for the preclinical studies with this compound are not yet publicly available. However, based on standard methodologies for the cited experiments, the following outlines the likely procedures.

MC-38 Syngeneic Mouse Model

-

Cell Culture: MC-38 colon adenocarcinoma cells are cultured under standard conditions.

-

Tumor Implantation: A specific number of MC-38 cells are subcutaneously injected into the flank of immunocompetent C57BL/6 mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a predetermined size, mice are randomized into vehicle control and this compound treatment groups. This compound is likely administered orally at a specified dose and schedule.

-

Tumor Analysis: At the end of the study, tumors are excised. A portion of the tumor is processed for flow cytometry to analyze immune cell populations (e.g., CD45+, CD3+, CD8+, F4/80+, CD11b+, CD86+, CD206+). Another portion may be used for immunohistochemistry to visualize immune cell infiltration.

Mixed Lymphocyte Reaction (MLR) Assay

-

Macrophage Generation: Bone marrow-derived macrophages (BMDMs) are generated from C57BL/6 mice and cultured.

-

This compound Pre-treatment: BMDMs are treated with this compound or vehicle control for a specified period.

-

T-Cell Isolation: Splenocytes are harvested from an allogeneic mouse strain (e.g., BALB/c), and CD8+ T-cells are isolated.

-

Co-culture: The pre-treated BMDMs are washed and then co-cultured with the allogeneic CD8+ T-cells.

-

Proliferation and Activation Analysis: T-cell proliferation is measured using assays such as CFSE dilution or BrdU incorporation, analyzed by flow cytometry. T-cell activation can be assessed by measuring cytokine production (e.g., IFN-γ) in the culture supernatant via ELISA or by staining for activation markers (e.g., CD69, CD25) for flow cytometric analysis.

Conclusion and Future Directions

The available preclinical data, though limited in its public detail, strongly suggests that this compound possesses immunomodulatory properties that can lead to an increase in CD8+ T-cell infiltration into the tumor microenvironment. The primary mechanism appears to be the inhibition of CSF1R, leading to the repolarization of immunosuppressive M2 TAMs to a pro-inflammatory M1 phenotype, which in turn enhances the activation and recruitment of cytotoxic T-cells.

For a more comprehensive understanding, further research is warranted to:

-

Quantify the Impact: Detailed studies are needed to quantify the changes in CD8+ T-cell numbers, as well as other immune cell populations (e.g., Tregs, NK cells), within the TME following this compound treatment.

-

Elucidate Functional Changes: Investigation into the functional status of the infiltrating CD8+ T-cells, including their expression of activation and exhaustion markers (e.g., PD-1, TIM-3), would provide valuable insights.

-

Explore Combination Therapies: Given its immunomodulatory mechanism, this compound holds promise for combination with immune checkpoint inhibitors. Further preclinical and clinical studies are needed to evaluate the synergistic potential of such combinations.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Targeting Tim-3 and PD-1 pathways to reverse T cell exhaustion and restore anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c-MET and the immunological landscape of cancer: novel therapeutic strategies for enhanced anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Elzovantinib (TPX-0022): An In-Depth Technical Guide to its Core Polypharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elzovantinib (TPX-0022) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) characterized by a novel, compact macrocyclic structure.[1][2] This design offers potential advantages in conformational rigidity, metabolic stability, and cell permeability.[1] this compound was developed to potently and simultaneously inhibit three clinically significant kinases: MET, SRC, and Colony-Stimulating Factor 1 Receptor (CSF1R).[2][3] Dysregulation of the MET receptor tyrosine kinase, through mechanisms such as amplification, mutation, or exon 14 skipping, is a known oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer.[1][4][5] The polypharmacological profile of this compound is designed to provide a multi-pronged anti-tumor effect by not only directly inhibiting the primary oncogenic driver (MET) but also blocking key downstream signaling (via SRC) and modulating the tumor immune microenvironment (via CSF1R).[4][5]

This technical guide provides a detailed overview of the polypharmacology of this compound, summarizing key quantitative data, outlining experimental methodologies used for its characterization, and visualizing the complex biological pathways and relationships it modulates.

Quantitative Data: Inhibitory Potency

This compound demonstrates potent, nanomolar-level inhibition against its primary targets in both enzymatic and cell-based assays. The following tables summarize the key quantitative data reported for this compound.

Table 1: Enzymatic Inhibition

| Target Kinase | IC50 (nM) | Source(s) |

| MET | 0.14 | [6][7] |

| 2.7 | [1] | |

| SRC | 0.12 | [6][7] |

| 3.7 | [1] | |

| CSF1R (c-FMS) | 0.71 | [6] |

| 0.76 | [7] |

Note: Variations in IC50 values can arise from different assay conditions and methodologies.

Table 2: Cell-Based Activity

| Assay | Cell Line | IC50 (nM) | Source(s) |

| MET Autophosphorylation Inhibition | SNU-5, MKN-45 | ~1-3 | [7] |

| Downstream Signaling Inhibition (pSTAT3, pERK, pAKT) | SNU-5, MKN-45 | ~1-3 | [7] |

| CSF1R Autophosphorylation Inhibition | Ba/F3 ETV6-CSF1R | < 3 | |

| Cell Growth Inhibition | Ba/F3 ETV6-CSF1R | 14 | |

| Cell Proliferation Inhibition | NCI-H1993 (MET-amplified) | 0.92 | [1] |

Table 3: Activity Against MET Resistance Mutations

| MET Mutant | IC50 (nM) | Fold Change vs. WT (2.7 nM) | Source(s) |

| G1163R | 41.8 | ~15x | [1] |

| D1228N | 1036 | ~383x | [1] |

Core Signaling Pathways and Mechanism of Action

This compound acts as a Type I ATP-competitive inhibitor, binding to the active conformation of the kinase domain.[4][5] Its polypharmacology is rooted in the strategic selection of its three core targets, which are interconnected in promoting tumor growth, survival, and immune evasion.

-

MET Inhibition: As the primary target, MET (Mesenchymal-Epithelial Transition factor) is a receptor tyrosine kinase. When activated by its ligand, Hepatocyte Growth Factor (HGF), MET dimerizes and autophosphorylates, triggering downstream pathways like RAS/MAPK (ERK) and PI3K/AKT, which drive cell proliferation, survival, motility, and invasion.[4][8][9] this compound directly blocks this initial activation step.

-

SRC Inhibition: SRC is a non-receptor tyrosine kinase that acts as a crucial downstream signaling node for MET.[4][5] By inhibiting SRC, this compound provides a more comprehensive blockade of the MET pathway, potentially overcoming resistance mechanisms that might bypass direct MET inhibition alone. SRC signaling also plays a key role in cell adhesion, migration, and invasion.[10][11]

-

CSF1R Inhibition: CSF1R is a receptor tyrosine kinase predominantly expressed on macrophages.[12] Within the tumor microenvironment, its activation by ligands CSF-1 or IL-34 promotes the differentiation and survival of Tumor-Associated Macrophages (TAMs), often polarizing them towards an immunosuppressive M2 phenotype.[13] By inhibiting CSF1R, this compound aims to deplete or repolarize these TAMs, thereby reducing immune suppression and potentially enhancing anti-tumor immunity.[6]

Caption: this compound inhibits MET, SRC, and CSF1R signaling pathways.

Experimental Protocols

The characterization of this compound's polypharmacology relies on a suite of standardized in vitro and in vivo assays. Detailed below are the generalized methodologies for key experiments.

Enzymatic Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

-

Objective: To determine the IC50 value of this compound against purified MET, SRC, and CSF1R kinases.

-

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product (ADP) formed or the amount of remaining ATP is quantified, typically via a luminescence-based signal.

-

Generalized Protocol:

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of this compound in DMSO.

-

Kinase Reaction: In a multi-well plate (e.g., 384-well), add the purified kinase enzyme, an appropriate peptide substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiation: Initiate the reaction by adding a solution containing a specific concentration of ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Termination & Detection: Stop the reaction and measure kinase activity. A common method is the ADP-Glo™ assay, where a reagent is added to terminate the kinase reaction and deplete remaining ATP. A second detection reagent is then added to convert the generated ADP back to ATP, which is quantified via a luciferase-luciferin reaction. The resulting luminescence is inversely proportional to the kinase inhibition.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

-